molecular formula C16H12ClNO6 B5842841 (2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate

(2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate

Cat. No.: B5842841
M. Wt: 349.72 g/mol
InChI Key: LRJQCVVCNPQOCF-UHFFFAOYSA-N
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Description

(2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate is an organic compound with a complex structure, combining a chloroethoxy group, a formyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-nitrobenzoic acid with (2-chloro-6-ethoxy-4-formylphenol) under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: (2-Chloro-6-ethoxy-4-carboxyphenyl) 3-nitrobenzoate.

    Reduction: (2-Chloro-6-ethoxy-4-formylphenyl) 3-aminobenzoate.

    Substitution: (2-Amino-6-ethoxy-4-formylphenyl) 3-nitrobenzoate or (2-Thio-6-ethoxy-4-formylphenyl) 3-nitrobenzoate.

Scientific Research Applications

(2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

  • (2-Chloro-6-ethoxy-4-formylphenyl) acetate
  • (2-Chloro-6-ethoxy-4-formylphenyl) benzoate
  • (2-Chloro-6-ethoxy-4-formylphenyl) 4-nitrobenzoate

Comparison: (2-Chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate is unique due to the presence of both a formyl and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6/c1-2-23-14-7-10(9-19)6-13(17)15(14)24-16(20)11-4-3-5-12(8-11)18(21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJQCVVCNPQOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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